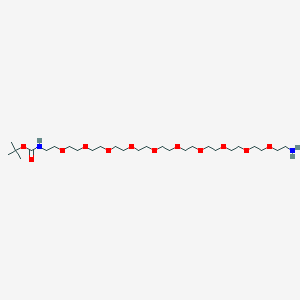

BocNH-PEG10-CH2CH2NH2

Description

Significance of PEG-based Linkers in Bioconjugation and Materials Science Research

PEG-based linkers have become essential tools in both bioconjugation and materials science due to their unique set of characteristics. chempep.com These linkers are highly soluble in aqueous environments, a crucial feature for biological applications. chempep.comprecisepeg.com They are also biocompatible and generally exhibit low immunogenicity, meaning they are less likely to provoke an immune response when introduced into living systems. chempep.comyoutube.com

In bioconjugation, PEG linkers are used to connect molecules of interest, such as proteins, peptides, or small molecule drugs, to other entities. youtube.com This process, known as PEGylation, can enhance the therapeutic properties of drugs by increasing their circulation time in the bloodstream, improving their stability, and reducing their clearance by the kidneys. chempep.com The flexibility of the PEG chain can also provide optimal spacing between the conjugated molecules, which is critical for maintaining their biological activity. chempep.com

In the realm of materials science, PEG linkers are employed to modify the surface properties of materials. youtube.com They can be attached to nanoparticles, membranes, or other surfaces to improve their biocompatibility and reduce non-specific protein adsorption. youtube.com This is particularly important in the development of implantable medical devices and drug delivery systems. youtube.combiochempeg.com The ability to create complex biomolecular structures with precise architectures is another key advantage offered by PEG linkers in this field. youtube.com

The Role of Monodisperse PEG Architectures in Precision Chemical Synthesis

PEG linkers can be broadly categorized into two types: polydisperse and monodisperse. Polydisperse PEGs are a mixture of polymers with a range of molecular weights, whereas monodisperse PEGs are pure compounds with a precisely defined molecular weight and structure. technologynetworks.combroadpharm.com The use of monodisperse PEG linkers, such as BocNH-PEG10-CH2CH2NH2, is crucial for precision chemical synthesis. biochempeg.com

The defined structure of monodisperse PEGs allows for a much higher degree of control and reproducibility in chemical reactions. biochempeg.com This is particularly important in the pharmaceutical industry, where batch-to-batch consistency is a regulatory requirement. In drug development, the use of polydisperse PEGs can lead to a heterogeneous mixture of final products, which can complicate purification and analysis, and potentially impact the drug's efficacy and safety. biochempeg.com Monodisperse PEGs, in contrast, lead to the formation of a single, well-defined product. broadpharm.com

The advancements in synthetic and purification chemistry have made monodisperse PEG linkers more readily available, paving the way for their increased use in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). broadpharm.combiochempeg.com

Overview of Bifunctional Linker Design Principles in Modern Chemical Biology

Bifunctional linkers are molecules that possess two different reactive functional groups, allowing them to connect two different molecules of interest. nih.gov The design of these linkers is a critical aspect of modern chemical biology, as the linker's properties can significantly influence the biological activity of the final conjugate. nih.gov

Several key principles guide the design of bifunctional linkers. The length and flexibility of the linker are crucial for ensuring that the two connected molecules can interact optimally with their respective targets. nih.gov The linker should also be stable enough to withstand physiological conditions but can also be designed to be cleavable under specific conditions, such as changes in pH or the presence of certain enzymes, to allow for the controlled release of a therapeutic agent. youtube.com

Furthermore, the linker should not be overly hydrophobic, as this can lead to aggregation and poor solubility in aqueous environments. nih.gov The choice of the terminal functional groups is also critical, as they must be selectively reactive with the target molecules. Common functional groups include NHS esters, maleimides, azides, and alkynes, which allow for a variety of conjugation chemistries. precisepeg.com The development of heterobifunctional molecules like PROTACs, which bring a target protein and an E3 ubiquitin ligase into close proximity, highlights the importance of thoughtful linker design in achieving novel biological effects. mdpi.com

This compound: A Closer Look

This specific bifunctional linker possesses a tert-Butyloxycarbonyl (Boc) protected amine at one end and a free primary amine at the other, separated by a ten-unit PEG chain.

| Property | Value |

| Chemical Formula | C27H56N2O11 |

| Molecular Weight | 600.74 g/mol |

| Appearance | Varies (can be a solid or viscous liquid) |

| Solubility | Soluble in water and many organic solvents |

| Purity | Typically ≥95% |

| Storage | Recommended at -20°C for long-term stability |

The data in this table is compiled from publicly available information from various chemical suppliers and may vary slightly between batches.

The Boc protecting group on one of the amines allows for selective reaction at the free primary amine. The Boc group can then be removed under acidic conditions to expose the second amine for further conjugation, providing a controlled, stepwise approach to synthesizing complex molecules. medchemexpress.cn This feature is particularly valuable in the construction of PROTACs, where the linker connects a ligand for a target protein and a ligand for an E3 ligase. mdpi.commedchemexpress.com

Applications in Research

The primary application of this compound is in the synthesis of PROTACs. medchemexpress.cn The PEG10 linker provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

This compound and similar PEG-based linkers are also utilized in the development of antibody-drug conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The PEG linker in this context can improve the solubility and pharmacokinetic properties of the ADC. targetmol.com

Beyond targeted protein degradation and drug delivery, the versatile nature of the amine functional groups allows for its use in a variety of other bioconjugation applications and in the functionalization of materials for biomedical purposes. biochempeg.com

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56N2O12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25,28H2,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZKCSDOOFBCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Bocnh Peg10 Ch2ch2nh2

General Synthetic Strategies for PEG-Amine Compounds

The introduction of amine functionalities onto a PEG backbone is a cornerstone of PEG chemistry, enabling further conjugation to a wide array of molecules. purepeg.comcreativepegworks.com Several reliable strategies have been established for preparing amino-terminated PEGs.

A common route begins with a PEG-diol, which is first activated. One method involves the mesylation or tosylation of the terminal hydroxyl groups. mdpi.comnih.gov For instance, a mono-tosylated PEG can be synthesized and subsequently converted into various functional groups. mdpi.com The activated hydroxyl group can then undergo nucleophilic substitution with an amine source. A two-step approach is often employed where the hydroxyl group is converted to a better leaving group, such as a sulfonate ester (mesylate or tosylate), followed by reaction with ammonia (B1221849) or an azide (B81097). mdpi.commdpi.com

The azide-to-amine pathway is particularly effective, yielding a high-purity product. This method involves the reaction of a sulfonylated PEG with sodium azide to form a PEG-azide (PEG-N3). The subsequent reduction of the azide to a primary amine is typically achieved through a Staudinger reaction using triphenylphosphine (B44618) (PPh3) or by catalytic hydrogenation. mdpi.commdpi.com This approach is favored over direct amination for its higher yield and purity. mdpi.com

Another strategy involves the use of pre-functionalized PEG building blocks in a stepwise synthesis, which is particularly useful for creating monodisperse PEGs. beilstein-journals.org This allows for the precise elongation of the PEG chain to the desired length before or after the introduction of the terminal functional groups. Convergent synthesis pathways have also been designed to create trifunctional OEG-amine linkers by the reductive coupling of a primary azide to bifunctional OEG-azide precursors. rsc.org

The table below summarizes common precursors and reagents for synthesizing PEG-amines.

| Precursor/Starting Material | Reagent(s) | Intermediate Product | Final Product | Synthesis Strategy |

| PEG-OH | 1. Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl), Base 2. Sodium Azide (NaN3) | PEG-OMs or PEG-OTs | PEG-N3 | Activation and Azidation |

| PEG-N3 | Triphenylphosphine (PPh3) / H2O or H2 / Pd/C | - | PEG-NH2 | Staudinger Reaction or Hydrogenation |

| PEG-OH | 1. MsCl or TsCl, Base 2. (Boc)2NH, Base | PEG-OMs or PEG-OTs | PEG-N(Boc)2 | Direct Diboc-amination |

| PEG-N(Boc)2 | Trifluoroacetic Acid (TFA) | - | PEG-NH2 | Boc Deprotection |

Specific Approaches for Boc-Protection in PEGylated Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various conditions and its facile removal under mild acidic conditions. oup.comtandfonline.combroadpharm.com In the synthesis of heterobifunctional PEGs like BocNH-PEG10-CH2CH2NH2, selective protection of one amine terminus is critical for stepwise conjugation strategies. polysciences.com

The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)2O. oup.comtandfonline.com This reaction is typically performed in the presence of a base. A variety of amines, including aliphatic and aromatic ones, can be efficiently converted to their N-tert-butyl-carbamates. researchgate.net

Interestingly, polyethylene (B3416737) glycol itself, specifically PEG-400, has been successfully employed as an environmentally friendly reaction medium and promoter for the N-Boc protection of amines at room temperature. oup.comtandfonline.comresearchgate.net This method offers high yields and chemoselectivity, allowing for the protection of amino groups in the presence of other sensitive functionalities like hydroxyl groups. tandfonline.com The reaction of an amine with (Boc)2O in PEG-400 can lead to excellent yields of the corresponding N-Boc protected amine. oup.comtandfonline.com

For the synthesis of a heterobifunctional PEG-amine, a precursor such as diamino-PEG is required. One amine group is then selectively protected with the Boc group. This can be achieved by carefully controlling the stoichiometry of (Boc)2O. Alternatively, a synthetic route can be designed that introduces the Boc-protected amine and the free amine at different stages. For example, a precursor like N-Boc-2-{2-[2-(2-amino-ethoxy)-ethoxy]-ethoxy} can be used as a building block in a larger synthesis. biochempeg.com

The deprotection of the Boc group is typically accomplished using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate (B1207046) to reveal the free amine. broadpharm.combroadpharm.com This orthogonality allows for the selective deprotection of the Boc group without affecting other parts of the molecule, enabling subsequent reactions at the newly exposed amine terminus. polysciences.com

| Amine Source | Protecting Reagent | Catalyst/Medium | Key Feature |

| R-NH2 | Di-tert-butyl dicarbonate ((Boc)2O) | Base (e.g., DMAP, Et3N, NaOH) | Standard method for Boc protection. tandfonline.com |

| R-NH2 | Di-tert-butyl dicarbonate ((Boc)2O) | PEG-400 | "Green" promoter, high yield at room temperature. oup.comresearchgate.net |

| R-NH2 | Di-tert-butyl dicarbonate ((Boc)2O) | Lewis Acids (e.g., ZrCl4, La(NO3)3) | Circumvents side products associated with base catalysis. tandfonline.com |

| Boc-NH-R-OH | - | - | Pre-functionalized building block for stepwise synthesis. |

Reaction Mechanisms in the Formation of PEG-Based Linkers

The formation of PEG-based linkers and their subsequent conjugation to other molecules rely on a set of well-understood reaction mechanisms. The specific structure of this compound, with its terminal amine and protected amine, is designed to leverage these reactions.

One fundamental reaction is the Williamson ether synthesis , which is central to the stepwise elongation of PEG chains to achieve a monodisperse final product. beilstein-journals.org This reaction involves the deprotonation of a terminal hydroxyl group of a PEG chain to form an alkoxide, which then acts as a nucleophile to displace a leaving group (like a tosylate) on another PEG monomer. This process is repeated to build the PEG chain to the desired length, such as the ten ethylene (B1197577) glycol units in the target compound. beilstein-journals.org

Nucleophilic substitution is also key to introducing the terminal amine groups. As described previously, an activated PEG-hydroxyl group (e.g., PEG-tosylate) can be displaced by an azide ion (N3-). The subsequent reduction of the azide to an amine often proceeds via the Staudinger reaction , where triphenylphosphine attacks the azide, leading to the release of nitrogen gas and the formation of an aza-ylide intermediate, which is then hydrolyzed to yield the primary amine.

The conjugation of the free amine end of the linker to other molecules, such as proteins or peptides, often involves acylation reactions . The primary amine is a potent nucleophile and readily reacts with activated carboxylic acid derivatives like N-hydroxysuccinimide (NHS) esters. broadpharm.com The reaction between a primary amine and a PEG-NHS ester at a pH of 7-9 results in the formation of a stable, irreversible amide bond. broadpharm.com

Another relevant mechanism is the Michael-type addition . This reaction is commonly used to form hydrogel networks by reacting thiols with alkenes, such as the maleimide (B117702) group. nih.gov Thiolates, catalyzed by a base, initiate a nucleophilic attack on the double bond of the maleimide, forming a stable thioether linkage. broadpharm.comnih.gov While not directly involved in synthesizing the this compound backbone, the amine groups on the PEG linker could be modified to participate in such reactions.

Purification Techniques for High-Purity Monodisperse PEG Intermediates

Achieving high purity is critical for monodisperse PEG compounds, especially those intended for biomedical applications. google.comnih.gov Since monodisperse PEGs are typically built through sequential synthesis rather than polymerization, impurities can arise from unreacted starting materials or side products at each step. beilstein-journals.orggoogle.com Therefore, robust purification techniques are essential.

A common method for purifying PEG derivatives is silica (B1680970) gel column chromatography . google.com This technique separates compounds based on their polarity. By modifying a PEG molecule to alter its polarity, it can be effectively separated from closely related impurities. For example, a mixture of PEG derivatives with different polarities can be prepared and then separated on a silica column. google.com

Precipitation and crystallization are also powerful purification methods that take advantage of the unique solubility properties of PEG. beilstein-journals.orgresearchgate.net PEG is soluble in solvents like water, dichloromethane, and toluene, but insoluble in diethyl ether and hexanes. beilstein-journals.orgresearchgate.net This allows for the precipitation of the PEG derivative from a reaction solution by adding a non-solvent like diethyl ether, effectively separating it from reagents and byproducts that remain in solution. researchgate.net

For PEGylated nanoparticles, techniques such as membrane centrifugation and dialysis are used to remove excess, unreacted PEG linkers. nih.govacs.orgMagnetic decantation is a particularly effective method for purifying PEG-grafted magnetic nanoparticles, yielding pure products at high yields. nih.gov

The stepwise synthesis of monodisperse PEGs often requires purification after each elongation cycle. beilstein-journals.org The ability to purify intermediates is a key advantage of this synthetic approach, ensuring the final product has a single, well-defined molecular weight. google.com

Advanced Applications in Chemical Biology and Pharmaceutical Research

Bioconjugation Chemistry and Functionalization Strategies

The strategic design of BocNH-PEG10-CH2CH2NH2 allows for a range of bioconjugation and functionalization approaches, making it a versatile component in the synthesis of advanced molecular constructs.

Utilization of the Boc-Protected Amine for Selective Derivatization

The tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines is a cornerstone of the linker's utility. organic-chemistry.org This group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, allowing for the selective reaction of the free primary amine. organic-chemistry.orgjk-sci.com The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine ready for subsequent conjugation steps. jk-sci.comfishersci.co.uk This orthogonal protection strategy is fundamental for the stepwise and controlled assembly of complex molecules, preventing unwanted side reactions and ensuring the precise placement of different functionalities. organic-chemistry.org

The process of Boc protection and deprotection is a well-established and reliable method in organic synthesis. jk-sci.com The protection is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com Deprotection involves treatment with a strong acid, which cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and a tert-butyl cation. jk-sci.comfishersci.co.uk This selective deprotection capability is crucial for creating heterobifunctional molecules where each end of the PEG linker is designed to react with a different partner. creativepegworks.com

Strategies for Amine-Reactive Conjugation (e.g., NHS Esters, Carboxylic Acids, Carbonyls)

The free primary amine of this compound is readily available for a variety of amine-reactive conjugation strategies. One of the most common methods involves its reaction with N-hydroxysuccinimide (NHS) esters. creativepegworks.combroadpharm.com NHS esters react efficiently with primary amines under mild conditions to form stable amide bonds. This chemistry is widely used to attach the PEG linker to proteins, peptides, or other molecules containing a carboxylic acid that has been activated as an NHS ester. broadpharm.com

Alternatively, the amine can be coupled directly to carboxylic acids using carbodiimide (B86325) chemistry, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to facilitate the reaction and suppress side reactions. The primary amine can also undergo reductive amination with aldehydes or ketones to form a secondary amine linkage. These varied conjugation strategies provide chemists with a flexible toolkit to incorporate the this compound linker into a wide array of molecular architectures.

Applications in Protein Modification and Peptide Synthesis Support

In the realm of protein modification, PEGylation—the covalent attachment of PEG chains—is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. nih.gov this compound serves as a valuable reagent in this context. biochempeg.combiochempeg.com The free amine can be reacted with an activated carboxyl group on a protein or, more commonly, the linker can be further modified to bear a group that reacts with specific amino acid side chains. The hydrophilic nature of the PEG10 chain can enhance the solubility and stability of the resulting protein conjugate and reduce its immunogenicity. nih.govnih.gov

This linker is also utilized in solid-phase peptide synthesis (SPPS). biochempeg.com The free amine can be anchored to a solid support, and the Boc-protected amine, after deprotection, can serve as the starting point for peptide chain elongation. The PEG spacer can also be incorporated within a peptide sequence to introduce flexibility or to act as a spacer arm.

Role in the Synthesis of Homobifunctional and Heterobifunctional PEG Reagents

This compound is a foundational building block for creating more complex bifunctional PEG reagents. jenkemusa.combiochempeg.com By reacting the free amine with a molecule containing a desired functional group, and then deprotecting the Boc-amine, a new heterobifunctional linker is generated. For example, reacting the free amine with a molecule containing a maleimide (B117702) group, followed by Boc deprotection, would yield a Maleimide-PEG10-Amine linker, which is useful for conjugating to thiols and amines.

Similarly, it can be used to synthesize homobifunctional reagents. For instance, after deprotecting the Boc group, both primary amines can be reacted with the same type of reactive group, such as an NHS ester, to create a di-NHS ester PEG linker for crosslinking applications. The ability to readily synthesize a variety of bifunctional linkers from this precursor greatly expands its utility in bioconjugation. mdpi.com

Integration into Click Chemistry Reagents (e.g., Tetrazine-PEG-Amine Systems)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. alfa-chemistry.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. alfa-chemistry.com this compound can be readily converted into a click chemistry reagent. The free amine can be reacted with an azide-containing molecule or an alkyne-containing molecule. For instance, reaction with an azido-activated ester would yield Boc-NH-PEG10-Azide. After deprotection of the Boc group, the resulting Amine-PEG10-Azide is a heterobifunctional linker ready for click chemistry applications.

A more advanced application is its incorporation into bioorthogonal reactions like the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes. By functionalizing the free amine with a tetrazine moiety, a Tetrazine-PEG10-NH-Boc reagent can be synthesized. This allows for the site-specific labeling of biomolecules that have been metabolically or genetically engineered to contain a strained alkene. These click chemistry reagents are invaluable for applications in live-cell imaging, drug targeting, and the construction of complex bioconjugates. broadpharm.com

PROteolysis TArgeting Chimeras (PROTACs) Design and Mechanism

PROteolysis TArgeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's own protein degradation machinery to eliminate disease-causing proteins. broadpharm.combiochempeg.com These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. biochempeg.comnih.gov this compound is a frequently employed linker in the synthesis and optimization of PROTACs. medchemexpress.comxcessbio.com

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. biochempeg.com This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. biochempeg.com The PROTAC is then released to engage another target protein molecule, acting in a catalytic manner. nih.gov

The linker component is not merely a spacer but plays a critical role in the efficacy of a PROTAC. nih.govprecisepeg.com Its length, flexibility, and composition influence the stability and geometry of the ternary complex, which are crucial for efficient ubiquitination. explorationpub.com PEG-based linkers, such as those derived from this compound, are particularly favored for several reasons:

Flexibility and Conformation: The flexibility of the PEG linker allows the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex. precisepeg.comexplorationpub.com Studies have shown that the conformational behavior of the linker can significantly impact cell permeability. acs.org

Systematic Optimization: The modular nature of PEG linkers allows for the systematic variation of linker length by adding or removing ethylene (B1197577) glycol units. biochempeg.comnih.gov This is a key strategy in optimizing the degradation efficiency of a PROTAC, as the optimal linker length is highly dependent on the specific target and E3 ligase pair. broadpharm.comnih.gov

This compound provides a versatile scaffold for constructing PROTACs. medchemexpress.comxcessbio.com One end of the linker can be conjugated to the E3 ligase ligand, and the other to the POI ligand, often in a stepwise synthesis enabled by the Boc protecting group. The defined length of the PEG10 chain provides a starting point for linker optimization studies. biosolveit.de

The Chemical Compound as a PROTAC Linker Scaffold

This compound is extensively utilized as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comxcessbio.comtargetmol.com PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins from cells. precisepeg.com They function by co-opting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). medchemexpress.compromega.com

| Component | Description |

| Chemical Name | tert-butyl N-(32-amino-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)carbamate xcessbio.com |

| CAS Number | 1347704-59-9 xcessbio.com |

| Molecular Formula | C27H56N2O12 xcessbio.com |

| Molecular Weight | 600.74 g/mol xcessbio.com |

| Primary Application | PEG-based PROTAC Linker medchemexpress.comtargetmol.com |

Linker Design Considerations in PROTAC Development (e.g., Flexibility, Length)

The design of the linker is a critical determinant of a PROTAC's success, with its length, flexibility, and chemical composition profoundly impacting degradation efficiency and selectivity. precisepeg.comsinopeg.com Linkers composed of PEG and/or alkyl chains are the most common motifs, accounting for the vast majority of linkers in published PROTAC structures. nih.govarxiv.org These motifs are favored for their synthetic tractability and their ability to systematically vary linker length. nih.gov

Flexibility: A degree of flexibility is essential to allow the PROTAC to adopt the diverse conformations necessary to simultaneously bind the target protein and the E3 ligase, facilitating the formation of a stable and geometrically effective ternary complex. sinopeg.comarxiv.org The poly(ethylene glycol) chain of this compound imparts significant flexibility, which can accommodate the structural dynamics of protein-protein interactions. sinopeg.comnih.gov However, excessive flexibility can be detrimental, and in some cases, more rigid linkers have shown improved potency. precisepeg.comnih.gov

Length: The length of the linker is paramount for establishing a productive distance and orientation between the POI and the E3 ligase. sinopeg.com A linker that is too short may sterically hinder the formation of the ternary complex, while an overly long linker might lead to unproductive binding or reduced stability. sinopeg.com The defined ten-unit PEG chain of this compound provides a specific length that can be selected during PROTAC optimization. Researchers often synthesize a library of PROTACs with varying linker lengths (e.g., by using PEGs of different unit numbers) to empirically determine the optimal length for a given target and E3 ligase pair. nih.gov

| Linker Parameter | Significance in PROTAC Design | Relevance of this compound |

| Length | Determines the distance and orientation between the POI and E3 ligase. sinopeg.com Optimal length is crucial for effective ternary complex formation. nih.gov | Provides a specific, extended length (10 PEG units) that can be used in linker length optimization studies. nih.gov |

| Flexibility | Allows the molecule to adopt a suitable conformation for binding both proteins simultaneously. sinopeg.comarxiv.org | The PEG chain offers inherent flexibility, aiding in the formation of the ternary complex. nih.gov |

| Composition | Influences physicochemical properties like solubility and cell permeability. precisepeg.com | The hydrophilic PEG chain improves water solubility, which can enhance bioavailability. sinopeg.com |

Exploitation of the Ubiquitin-Proteasome System through Linker-Mediated Ternary Complex Formation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. promega.com The key mechanistic step is the PROTAC-induced formation of a ternary complex, which consists of the target POI, the PROTAC molecule, and an E3 ubiquitin ligase. promega.comnih.govelifesciences.org

The linker is the critical element that physically bridges the POI and the E3 ligase within this complex. revvity.com By bringing the two proteins into close proximity, the E3 ligase can catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. promega.comnih.gov This polyubiquitination acts as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down unwanted proteins. promega.com While the formation of a ternary complex is essential, it does not always guarantee protein degradation; the specific geometry and dynamics of the complex, heavily influenced by the linker, are crucial for efficient ubiquitination. nih.govelifesciences.org

Strategies for Ligand Conjugation via the Amine and Deprotected Boc Group

The bifunctional nature of this compound is central to its utility in PROTAC synthesis. It possesses two distinct reactive termini: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc)-protected amine. This orthogonal protection strategy allows for the sequential and controlled conjugation of the two different ligands required for a PROTAC.

Conjugation to the Primary Amine: The free primary amine is readily available for reaction. It is typically conjugated to a carboxylic acid group on the first ligand (either the POI-binding ligand or the E3-binding ligand) through standard amide bond formation reactions. This is often achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by activating the carboxylic acid as an N-hydroxysuccinimide (NHS) ester. frontiersin.orgnih.gov

Deprotection and Conjugation of the Boc-Amine: The Boc group is a stable protecting group that prevents the second amine from reacting prematurely. After the first ligand is attached, the Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a new primary amine. rsc.orgacs.org This newly deprotected amine can then be coupled to the second ligand, again usually via amide bond formation, completing the synthesis of the heterobifunctional PROTAC molecule. nih.govrsc.org This step-wise approach provides a reliable and modular strategy for assembling complex PROTAC structures.

Nanomedicine and Drug Delivery Systems

Beyond its role in PROTACs, the structural features of this compound make it valuable in the field of nanomedicine, particularly for modifying the properties of therapeutic agents and delivery vehicles through a process known as PEGylation.

PEGylation for Enhanced Biocompatibility and Pharmacokinetic Modulation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles. researchgate.netscielo.br This strategy is clinically proven to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.gov

The PEG10 chain within this compound provides these benefits on a molecular scale. When conjugated to a therapeutic agent or nanoparticle, the PEG chain confers several advantages:

Enhanced Solubility: The hydrophilic nature of PEG increases the water solubility of hydrophobic drugs or proteins. scielo.brfrontiersin.org

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume (the effective size in solution) of the molecule. scielo.br This increased size reduces renal clearance, prolonging the circulation time in the bloodstream and allowing for less frequent dosing. researchgate.net

Reduced Immunogenicity: The flexible PEG chain creates a hydrophilic cloud that can shield the attached molecule from the host's immune system, reducing the risk of an immune response. researchgate.netnih.gov

Increased Stability: The PEG shell can protect therapeutic proteins from enzymatic degradation, enhancing their stability in vivo. scielo.br

| Benefit of PEGylation | Mechanism |

| Extended Circulation Half-Life | Increased hydrodynamic size reduces clearance by the kidneys. researchgate.net |

| Reduced Immunogenicity | Steric hindrance from the PEG chain shields antigenic sites from immune cells. researchgate.netnih.gov |

| Improved Solubility & Stability | The hydrophilic nature of PEG enhances water solubility and protects from enzymatic degradation. scielo.brfrontiersin.org |

| Modulated Pharmacokinetics | Leads to more sustained and constant plasma concentrations of the drug. researchgate.net |

Functionalization of Nanoparticles for Targeted Delivery

Nanoparticles (NPs) are promising vehicles for delivering drugs to specific sites in the body, such as tumors. nih.gov Coating the surface of these nanoparticles with PEG chains—PEGylation—is a critical strategy for improving their in vivo performance. nih.gov The PEG layer acts as a "stealth" coating, helping the nanoparticles evade uptake by the immune system (specifically, the mononuclear phagocyte system), which prolongs their circulation time and increases the probability of reaching the target tissue. nih.govrsc.org

This compound is an ideal tool for this purpose. It can be used as a heterobifunctional linker to both PEGylate the nanoparticle surface and attach a targeting ligand. The synthesis strategy typically involves:

Attaching one end of the linker to the surface of a nanoparticle (e.g., a gold or silica (B1680970) nanoparticle) through a suitable chemical reaction. mdpi.comtstu.ru

Using the other, free end of the linker to covalently attach a targeting moiety, such as an antibody, peptide, or small molecule, that specifically recognizes and binds to receptors overexpressed on the surface of target cells (e.g., cancer cells). rsc.orgmdpi.com

This dual functionality allows for the creation of sophisticated drug delivery systems where the nanoparticle is protected by the PEG layer while being actively guided to its destination by the targeting ligand, thereby enhancing therapeutic efficacy and minimizing off-target side effects. mdpi.commdpi.com

Applications in Hydrogel Formation and 3D Bioprinting

The structural features of this compound position it as a highly suitable, albeit not yet extensively documented, component for creating sophisticated hydrogels and bio-inks for three-dimensional (3D) bioprinting. Hydrogels, being three-dimensional networks of hydrophilic polymers, can absorb significant amounts of water, which allows them to effectively simulate the natural extracellular matrix. The integration of polyethylene glycol (PEG) chains is a well-established method for improving hydrophilicity and biocompatibility while minimizing non-specific protein binding.

The this compound molecule possesses several characteristics that are advantageous for hydrogel synthesis. Its diamine structure enables it to function as a flexible crosslinker, connecting various polymer chains to form a cohesive hydrogel network. The specific length of the PEG10 chain allows for accurate regulation of the crosslinking density, which in turn defines the mechanical characteristics of the hydrogel, such as its firmness and elasticity. This is vital for constructing cellular microenvironments that can foster cell growth and differentiation. The Boc (tert-butyloxycarbonyl) protecting group on one of the amines provides a distinct advantage by enabling a controlled, sequential crosslinking process. For example, the unprotected amine can be reacted first with a polymer backbone, and then the Boc group can be removed under mild acidic conditions to facilitate a subsequent crosslinking step. This ability to control the timing of gelation is particularly useful for applications such as injectable hydrogels that need to form in situ.

In the field of 3D bioprinting, "bio-inks" are substances that contain living cells and can be deposited layer-by-layer to form tissue-like structures. The properties of the bio-ink, such as printability, post-printing structural integrity, and biocompatibility, are crucial for the success of the printing process. Although there is limited specific research on the use of this compound in bio-inks, its components indicate considerable potential. PEG-based hydrogels are commonly employed in bio-inks due to their beneficial properties. The amine ends of the molecule can react with other polymers, like oxidized hyaluronic acid or gelatin, to create the crosslinked network of the bio-ink. The capacity to manage the crosslinking reaction through the Boc group could be used to adjust the viscosity of the bio-ink during the printing process and its final mechanical properties, which is crucial for preserving the viability and function of the encapsulated cells.

Advanced Materials Science Research

Incorporation into Polymer Compounds and Functional Coatings

The heterobifunctional design of this compound establishes it as an adaptable component for creating advanced polymer compounds and for altering surfaces to produce functional coatings. When integrated into a polymer structure, it can add flexibility, hydrophilicity, and provide sites for additional functionalization.

In the synthesis of polymers, this compound can function as a monomer or a linker. For instance, the available amine can react with di-acid chlorides or di-isocyanates to produce polyamides or polyureas, respectively, where the PEG10 segment is integrated into the polymer chain. The Boc-protected amine can then be used for modifications after polymerization. Once the Boc group is removed, this secondary amine can be utilized to attach side chains, connect bioactive molecules, or form crosslinks within the material, allowing for the precise design of a polymer's characteristics.

For functional coatings, applying this compound to a surface can provide beneficial properties. The PEG chain is known for its effectiveness in preventing protein fouling, which is essential for biomedical implants and biosensors. The molecule can be attached to a surface through its free amine group, which can react with surface functionalities such as carboxylic acids. The Boc-protected amine on the other end can then be deprotected to offer a reactive point for attaching specific ligands, like antibodies or enzymes, resulting in a highly specific and functional surface. This method is valuable for developing materials for medical research, drug-release systems, and nanotechnology. biochempeg.com

Development of Bio-based and Hybrid Materials

A notable use of this compound has been shown in the creation of hybrid materials, especially in the functionalization of graphene oxide (GO). GO is a 2D nanomaterial with extensive potential in biomedicine and materials science, and its properties can be improved through chemical alteration.

A study conducted by Guo and colleagues in 2020 demonstrated the use of BocNH-PEG10-NH2 to functionalize GO by opening the epoxide rings on the GO surface at a neutral pH. frontiersin.org This research compared various methods for functionalizing GO, including reactions involving carboxylic acids and hydroxyl groups. frontiersin.org The attachment of BocNH-PEG10-NH2 to GO nanosheets serves several functions. The PEG chain enhances the dispersion and stability of GO in water-based environments, which is vital for many biological uses. Additionally, the terminal amine group, after the removal of the Boc protecting group, acts as a reactive site for connecting other molecules, such as drugs or targeting ligands. This results in a multifunctional hybrid material that merges the distinct properties of graphene with the biocompatibility and functionality of the PEG linker. Such materials are under investigation for uses in drug delivery, bio-imaging, and biosensing.

Role in the Engineering of Responsive Polymeric Structures

Stimuli-responsive or "smart" polymers are materials that change their properties in reaction to slight alterations in their surroundings, such as pH or temperature. This compound is a useful component in creating these materials, especially those that respond to pH changes.

The Boc protecting group is stable in neutral and basic conditions but is easily removed in mild acidic conditions. This characteristic can be used to develop pH-responsive polymers. For example, a polymer or hydrogel can be created using the free amine of this compound for connection, leaving the Boc-protected amine inactive. When the material is in an acidic environment, such as in a tumor or inside a cell's endosome, the Boc group is cleaved, revealing a primary amine. This new amine can cause various changes, such as altering the polymer's solubility to release a drug or starting a new crosslinking reaction to change the hydrogel's mechanical properties.

Although there are few direct studies involving this compound for this purpose, research on similar Boc-protected amine-containing polymers confirms the viability of this method. Studies have shown that including Boc-protected amines in block copolymers can create micelles that are destabilized by a decrease in pH, improving drug release in acidic tumor environments. The defined, short PEG10 linker in this compound would provide precise control over the spacing and flexibility of the responsive component in such a polymer design.

Analytical and Characterization Methodologies in Compound Research

Methodological Approaches for Purity Assessment of PEGylated Compounds

The purity of PEGylated compounds is a critical quality attribute that can significantly impact their performance. A combination of analytical techniques is often necessary for a comprehensive purity assessment. caymanchem.com

High-performance liquid chromatography (HPLC) is a cornerstone for purity analysis of PEGylated compounds. Due to the lack of a strong UV chromophore in the PEG chain, detectors such as charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD) are often employed. caymanchem.comlcms.cz These detectors are sensitive to non-volatile analytes, making them well-suited for PEG-containing molecules. caymanchem.com Different HPLC modes, including reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC), can provide complementary information on purity by separating based on hydrophobicity and size, respectively. lcms.cznih.gov For instance, RP-HPLC can effectively separate the target compound from non-PEGylated impurities, while SEC can resolve species based on their hydrodynamic volume, which is influenced by the length of the PEG chain. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing purity. ¹H NMR can confirm the presence of the Boc protecting group and the terminal amine, as well as provide information on the average number of PEG units. caymanchem.com However, spectral overlap between the product and impurities can sometimes make accurate quantification challenging without supporting data from other techniques. caymanchem.com

Mass spectrometry (MS) provides information on the molecular weight distribution of the PEGylated compound, which is crucial for assessing polydispersity—a key purity attribute for PEG-containing molecules. caymanchem.compharmtech.com

The following table summarizes common methods for purity assessment:

| Methodology | Principle of Detection/Separation | Information Obtained | Considerations |

|---|---|---|---|

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ELSD/CAD | Separation based on hydrophobicity. ELSD/CAD for detection of non-UV absorbing compounds. | Separation of the main compound from less polar or more polar impurities. | Method development is required to optimize separation. caymanchem.com |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Assessment of polydispersity and detection of aggregates or fragments. | May not separate impurities with similar hydrodynamic volumes. lcms.cz |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation and estimation of the average number of PEG units. caymanchem.com | Spectral overlap can complicate quantification of impurities. caymanchem.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determination of molecular weight distribution and polydispersity. pharmtech.com | Complex spectra can arise from polydisperse samples. pharmtech.com |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation (Methodological Focus)

The definitive structural elucidation of BocNH-PEG10-CH2CH2NH2 requires the application of advanced analytical techniques that provide detailed molecular information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary method for the identification and structural analysis of such compounds. broadpharm.com

¹H NMR: This technique is used to identify the characteristic protons of the molecule. For this compound, specific signals would correspond to the tert-butoxycarbonyl (Boc) group, the ethylene (B1197577) glycol repeating units (-OCH₂CH₂-), and the terminal aminoethyl group (-CH₂CH₂NH₂). The integration of these signals can confirm the ratio of these structural components. caymanchem.com The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as an NMR solvent can be particularly advantageous as it often reveals a distinct hydroxyl peak that does not shift with concentration, aiding in the identification of end groups. researchgate.net

¹³C NMR: This provides information on the carbon skeleton of the molecule, complementing the ¹H NMR data and confirming the presence of all expected carbon environments.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of a selected parent ion, MS/MS can provide valuable structural information. For instance, fragmentation patterns can help to confirm the sequence of the PEG chain and the identity of the end groups. Combining in-source fragmentation with CID-MS/MS is a powerful approach to elucidate pegylation sites. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for both separation and identification. broadpharm.com

LC-MS: This hyphenated technique allows for the separation of the target compound from any impurities, followed by mass analysis for structural confirmation. This is particularly useful for analyzing complex mixtures that may arise during synthesis.

The following table outlines the application of these techniques for structural elucidation:

| Technique | Specific Application for this compound | Key Information Provided |

|---|---|---|

| ¹H NMR | Identification of protons in the Boc group, PEG chain, and aminoethyl group. | Confirmation of structural components and their relative ratios. caymanchem.com |

| ¹³C NMR | Detection of all unique carbon environments in the molecule. | Confirmation of the carbon skeleton. |

| ESI-MS | Accurate mass determination of the intact molecule. | Confirmation of the molecular weight and formula. pharmtech.com |

| LC-MS/MS | Separation followed by fragmentation and analysis of the fragments. | Detailed structural information and confirmation of connectivity. nih.gov |

Application of Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization involves modifying the analyte to improve its detection by a particular analytical method. For a compound like this compound, which has a primary amine, derivatization can be employed to introduce a chromophore or fluorophore, enhancing its detectability by UV-Vis or fluorescence detectors in HPLC. researchgate.net

The primary amino group is a common target for derivatization. nih.gov A variety of reagents can react with primary amines to form stable, detectable products. greyhoundchrom.com

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives. researchgate.net

Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of cyanide to form fluorescent cyanobenz[f]isoindole (CBI) derivatives, offering sensitive detection. nih.gov

Fluorescamine: This reagent reacts specifically with primary amines to yield fluorescent products. greyhoundchrom.com

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent reacts with primary and secondary amines to produce fluorescent sulfonamide adducts.

Trifluoroacetic anhydride (B1165640) (TFAA): This acylating agent reacts with primary amines to form trifluoroacetyl derivatives, which can be advantageous for gas chromatography analysis. iu.edu

The choice of derivatization reagent depends on the analytical technique being used and the desired sensitivity. gcms.cz The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization.

The following table provides examples of derivatization reagents for primary amines:

| Derivatization Reagent | Functional Group Targeted | Detection Method | Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | High sensitivity and specificity for primary amines. researchgate.net |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amine | Fluorescence | Forms stable and highly fluorescent derivatives. nih.gov |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence | Well-established reagent with good fluorescent properties. |

| Trifluoroacetic anhydride (TFAA) | Primary Amine | Gas Chromatography (GC-MS) | Increases volatility for GC analysis. iu.edu |

Development of Custom Analytical Methods for PEG-Based Linkers

The unique properties of PEG-based linkers, such as their polydispersity and polarity, often necessitate the development of custom analytical methods for accurate characterization. pharmtech.comreddit.com Standard methods may not always provide the required resolution or sensitivity.

Challenges in analyzing PEG-based linkers include their high polarity, which can lead to poor retention and peak shape in traditional reversed-phase chromatography, and their potential for polydispersity, which complicates mass spectrometry and chromatography data interpretation. pharmtech.comreddit.com

Chromatographic Method Development:

Column Selection: For RP-HPLC, columns with different stationary phases (e.g., C8, C18, phenyl) may need to be screened to achieve optimal separation. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable technique for retaining and separating highly polar compounds like PEG linkers. sielc.com

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724), methanol) and any additives (e.g., formic acid, trifluoroacetic acid), must be carefully optimized to achieve good peak shape and resolution. acs.org For challenging separations of PEG oligomers, adjusting the acetonitrile concentration in HILIC can be effective. sielc.com

Two-Dimensional Liquid Chromatography (2D-LC): In complex samples, 2D-LC can provide enhanced resolution by combining two different separation modes (e.g., SEC followed by RP-HPLC). thermofisher.com This approach can separate the PEGylated compound from the bulk matrix in the first dimension and then provide a high-resolution separation of the compound and its impurities in the second dimension. chromatographyonline.com

Spectroscopic and Other Method Development:

NMR: While standard ¹H NMR is useful, specialized NMR experiments, such as Diffusion Ordered Spectroscopy (DOSY), can be employed to separate signals from components of different sizes in a mixture, aiding in the analysis of polydisperse samples.

Mass Spectrometry: For polydisperse PEGs, deconvolution algorithms are often necessary to interpret the complex mass spectra and determine the average molecular weight and polydispersity index. pharmtech.com The development of cleavable PEG linkers simplifies analysis by allowing the PEG chain to be detached, enabling independent characterization of the core molecule. nih.gov

Crystallization Techniques: For some flexible PEG-containing molecules, developing methods to form coordination complexes or ionic cocrystals can improve stability and purity, and in some cases, eliminate the need for chromatographic purification. veranova.com

The development of custom analytical methods is an iterative process that requires a deep understanding of the analyte's chemical properties and the principles of the analytical techniques being employed. creativepegworks.com

The following table summarizes key considerations in developing custom analytical methods for PEG-based linkers:

| Analytical Challenge | Custom Method Development Approach | Rationale |

|---|---|---|

| High Polarity and Poor Retention in RP-HPLC | Exploration of HILIC or use of alternative RP stationary phases and mobile phase additives. | To improve retention and peak shape for polar analytes. reddit.comsielc.com |

| Polydispersity | SEC for size-based separation, MS with deconvolution software. | To characterize the distribution of PEG chain lengths. pharmtech.com |

| Complex Sample Matrix | Two-dimensional liquid chromatography (2D-LC). | To enhance separation resolution by using orthogonal separation mechanisms. thermofisher.com |

| Structural Elucidation of Conjugates | Development of cleavable linkers. | To simplify the analysis by allowing independent characterization of the components. nih.gov |

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches for Linker Conformational Analysis

The efficacy of a PROTAC is intrinsically linked to the conformational properties of its linker. For a long-chain linker like BocNH-PEG10-CH2CH2NH2, understanding its dynamic behavior is paramount. Molecular dynamics (MD) simulations are a primary computational tool used to explore the vast conformational landscape of such flexible molecules. nih.govcnr.it

MD simulations treat the linker as a system of atoms governed by the principles of classical mechanics, allowing researchers to model its movement over time. nih.gov By simulating the linker in various solvent environments, such as water to mimic the cytosol or less polar environments to approximate cell membranes, insights into its preferred shapes can be gained. arxiv.org For a PEG-based linker, these simulations often reveal a propensity for both extended and folded conformations. nih.gov The long PEG chain of this compound, with its repeating ethylene (B1197577) oxide units, can adopt a range of structures from a linear, extended state to more compact, globular forms. This conformational flexibility is crucial as it allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.govdiva-portal.org

Studies on long PEG-based linkers have shown that they can exhibit "chameleonic" properties, adapting their conformation to the surrounding environment. In aqueous solutions, hydrophobic collapse around the linker can lead to more folded and less polar conformations. arxiv.org Conversely, in the nonpolar interior of a cell membrane, different intramolecular interactions may favor more extended structures. arxiv.org The ability of the this compound linker to shield its polar surface area through conformational changes is a key factor in its ability to facilitate cell permeability, a significant challenge for large molecules like PROTACs. arxiv.orgoup.com

Key Research Findings from Molecular Modeling:

| Finding | Significance for this compound |

| Conformational Flexibility | The 10-unit PEG chain allows for a wide range of motion, enabling the connected ligands to orient themselves effectively for ternary complex formation. researchgate.netoup.com |

| Solvent-Dependent Conformations | The linker's shape can change depending on the polarity of its environment, which influences properties like solubility and cell permeability. arxiv.orgoup.com |

| Propensity for Folded Structures | Long PEG linkers (≥ 9 atoms) tend to form folded structures, which can help to reduce the exposed polar surface area and improve membrane passage. oup.com |

| Impact on Ternary Complex Stability | The linker's ability to adopt a productive conformation is critical for the stability of the PROTAC-induced ternary complex and subsequent protein degradation. nih.gov |

In Silico Design and Optimization Strategies for PROTAC Linkers (e.g., Machine Learning-Based Methods)

The traditional approach to linker design has often been described as a "trial-and-error" process. oup.com However, the advent of in silico design and machine learning (ML) has begun to revolutionize this field, offering more rational and accelerated strategies for optimizing linkers like this compound. nih.govmdpi.com

Machine learning models can be trained on large datasets of existing PROTACs to identify the complex relationships between linker properties (length, composition, flexibility) and degradation efficacy. arxiv.orgnih.gov These models can then predict the potential effectiveness of novel linker designs. For instance, a model might predict the degradation capability of a PROTAC based on the sequence of the target protein and the structure of the degrader molecule. mdpi.com

Reinforcement learning (RL), a type of machine learning, has also emerged as a powerful tool for de novo linker design. nih.govmdpi.com In this approach, an AI agent is tasked with generating new linker structures. The agent is then "rewarded" based on how well the generated linkers meet certain predefined criteria, such as predicted cell permeability, synthetic accessibility, and the ability to form a stable ternary complex. mdpi.com Methods like PROTAC-INVENT and ShapeLinker utilize RL to generate novel linkers with desirable 2D and 3D properties. nih.govrsc.org While these models may not specifically output "this compound," they can generate linkers with similar PEG-based structures and optimized lengths for a given target and E3 ligase pair. mdpi.com

Examples of In Silico and Machine Learning Approaches:

| Method | Description | Application to PEG10-based Linkers |

| DeepPROTACs | A deep neural network model that predicts the efficacy of PROTACs in degrading a target protein. oup.comnih.gov | Can be used to evaluate the potential of a PROTAC utilizing a this compound linker. |

| PROTAC-INVENT | A generative model that can design novel PROTAC linkers in 3D, taking into account the structure of the ternary complex. nih.gov | Could be used to generate and assess variations of the PEG10 linker to find optimal lengths and compositions. |

| ShapeLinker | A reinforcement learning-based method for generating linkers that adhere to a specific target conformation. mdpi.comrsc.org | Useful for designing a linker that pre-organizes the warhead and E3 ligase ligand in a productive orientation. |

| DeLinker | A graph-based deep generative model for designing or replacing linkers between two molecular fragments. researchgate.net | Can suggest optimal linker structures, including long PEG chains, to connect a specific warhead and E3 ligase ligand. |

Structure-Activity Relationship (SAR) Studies via Computational Models

Understanding the structure-activity relationship (SAR) is fundamental to drug discovery, and this is no different for PROTACs. frontiersin.org Computational models are increasingly used to elucidate the SAR of PROTACs, with a particular focus on the linker. explorationpub.com For a linker like this compound, computational SAR studies can help to rationalize how variations in its length and composition affect biological activity. rsc.org

A key aspect of SAR for PROTACs is the "linkerology," which is often non-intuitive. frontiersin.org For example, studies have shown that there is often an optimal linker length for maximum degradation efficacy; linkers that are too short may cause steric clashes, while those that are too long may not effectively bring the two proteins into proximity for ubiquitination. explorationpub.commtoz-biolabs.com For some targets, linkers with around 16 atoms have shown to be highly potent. frontiersin.org The this compound linker, with its 35-atom chain (excluding the Boc group), falls into the category of longer linkers that have proven effective for certain targets where a greater distance between the protein of interest and the E3 ligase is required. frontiersin.orgexplorationpub.com

Future Research Directions and Translational Perspectives

Exploration of Novel Bioconjugation Chemistries Utilizing the Compound

The unique architecture of BocNH-PEG10-CH2CH2NH2, with its distinct reactive ends, makes it an ideal scaffold for advanced bioconjugation strategies. The presence of a readily available primary amine allows for immediate conjugation, while the acid-labile Boc-protecting group enables sequential or stepwise modifications.

The primary amine terminus is amenable to a wide array of well-established amine-reactive chemistries. thermofisher.com These reactions typically target the primary amines found on the N-terminus of proteins or the side chain of lysine (B10760008) residues. thermofisher.com For instance, N-hydroxysuccinimide (NHS) esters react with the amine under physiological or slightly alkaline conditions to form stable, covalent amide bonds. thermofisher.comresearchgate.net This method is one of the most common for protein modification. nih.gov Another approach involves the reaction with aldehydes to form a Schiff base, which can then be reduced to a stable secondary amine linkage. acs.org

Future research will likely focus on leveraging the compound's sequential reactivity. After the initial conjugation via the free amine, the Boc group can be removed under mild acidic conditions to expose a second primary amine. This new reactive site can then be used for a subsequent conjugation step, allowing for the precise, controlled assembly of complex molecular architectures. This stepwise approach is critical for creating sophisticated bioconjugates where different molecules, such as a targeting ligand and a therapeutic payload, need to be linked to the same scaffold.

Newer, multicomponent conjugation strategies could also benefit from this linker. chemrxiv.org For example, emerging chemistries that utilize linchpin reagents to connect two distinct amine-containing molecules could be adapted, with this compound serving as a versatile, hydrophilic connector. chemrxiv.org The development of bioorthogonal reactions, which proceed with high specificity in complex biological environments, could further expand the utility of this linker by enabling highly targeted in-situ modifications. nih.gov

| Reactive Group | Resulting Bond | Key Features | Reference |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Amide | Stable bond; common for protein labeling; reacts at pH 7.2-9. | thermofisher.comresearchgate.net |

| Aldehyde/Ketone | Secondary Amine (after reduction) | Forms an initial Schiff base which is then stabilized by a reducing agent. | acs.orgunimi.it |

| Isothiocyanate/Isocyanate | Thiourea/Urea | Efficient reaction to form stable linkages. | thermofisher.com |

| Carboxylic Acid (with carbodiimide) | Amide | Carbodiimides like EDC activate the carboxyl group to react with the amine. | researchgate.net |

Advanced PROTAC Architectures and Degrader Modalities

Proteolysis-targeting chimera (PROTAC) technology is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to degrade specific target proteins. jenkemusa.commedchemexpress.com A PROTAC molecule is heterobifunctional, consisting of two ligands connected by a linker: one binds the target protein, and the other recruits an E3 ubiquitin ligase. nih.govprecisepeg.com this compound is explicitly identified as a PEG-based PROTAC linker used in their synthesis. medchemexpress.comxcessbio.com

Future research is focused on developing more sophisticated PROTACs, such as macrocyclic PROTACs or trivalent PROTACs, to improve selectivity and efficacy. nih.govacs.org The defined length and bifunctional nature of this compound make it a valuable building block for these next-generation degraders. For example, its two amine ends can be used to connect the two required ligands, while the linker itself could be further modified or used in cyclization reactions to create constrained, macrocyclic architectures that may offer enhanced target selectivity. nih.gov Furthermore, as researchers explore new degrader modalities beyond traditional PROTACs, versatile linkers like this will be essential for systematically optimizing the properties of novel therapeutic agents.

| Property | Influence of PEG Linker | Reference |

|---|---|---|

| Solubility | Increases water solubility due to the hydrophilic nature of the ethylene (B1197577) glycol units. | jenkemusa.comprecisepeg.com |

| Cell Permeability | Can improve permeability and oral absorption, though this is a complex property influenced by the entire molecule. | jenkemusa.com |

| Ternary Complex Formation | The linker's length and flexibility are critical for allowing the two ligands to bind their respective proteins simultaneously and cooperatively. | precisepeg.comnih.gov |

| Degradation Efficiency | Highly dependent on linker length; optimal length varies for different targets and ligands. | nih.govnih.gov |

| Selectivity | Longer PEG linkers can shift degradation selectivity between related protein targets. | nih.gov |

Development of Next-Generation Functional Materials

The modification of material surfaces with polymers, known as PEGylation, is a widely used strategy to create advanced functional materials for biomedical applications. mdpi.comlabinsights.nl this compound is well-suited for these applications due to its hydrophilic PEG spacer and its dual-reactive nature. biochempeg.com

This compound can be used to functionalize a wide range of materials, including nanoparticles, liposomes, hydrogels, and solid surfaces for cell culture. mdpi.comlabinsights.nlpreprints.org The free primary amine can be covalently attached to a material's surface. The PEG10 chain then acts as a flexible, hydrophilic spacer that can reduce non-specific protein adsorption and macrophage uptake, a critical feature for in-vivo applications like drug delivery. mdpi.comrsc.org This "stealth" property can prolong the circulation time of nanoparticles and liposomes. labinsights.nlrsc.org

Following surface attachment, the Boc group can be deprotected to expose a terminal amine on the material's surface. biochempeg.com This amine serves as a reactive handle for the covalent immobilization of bioactive molecules such as peptides, proteins, or small-molecule drugs. researchgate.netacs.org For instance, peptides containing the RGD sequence can be attached to promote cell adhesion on tissue engineering scaffolds. acs.org This approach allows for the creation of "smart" materials with precisely controlled surface chemistry and biological functionality. Future directions include the use of such linkers to develop sophisticated drug delivery systems that combine passive targeting (via the PEG stealth effect) and active targeting (via an attached ligand). rsc.org

| Application Area | Function of the PEG Linker | Example | Reference |

|---|---|---|---|

| Drug Delivery | Improves nanoparticle stability, provides a "stealth" coating to evade the immune system, and offers a point of attachment for targeting ligands. | Functionalizing liposomes or polymer nanoparticles for targeted drug delivery. | labinsights.nlrsc.org |

| Functional Coatings | Creates hydrophilic, anti-fouling surfaces on medical devices or biosensors to prevent non-specific binding. | Coating surfaces for cell culture or implantable devices. | mdpi.combiochempeg.com |

| Hydrogel Formation | Acts as a cross-linker or functional component in hydrogels for tissue engineering or controlled release. | Incorporation into hydrogel networks to present cell-adhesive peptides. | mdpi.compreprints.org |

| Biomolecule Immobilization | Provides a flexible, hydrophilic spacer to attach proteins or peptides to a solid support for diagnostic assays. | Creating surfaces for protein microarrays or biosensors. | researchgate.netpreprints.org |

Innovative Analytical and Characterization Paradigms

The characterization of PEGylated molecules presents significant analytical challenges due to the complexity and potential heterogeneity of the conjugates. nih.govfrontiersin.org Although this compound is a monodisperse compound, the analysis of its final bioconjugates requires sophisticated analytical techniques to confirm identity, purity, and structural integrity.

Mass spectrometry (MS) is an essential tool for this purpose. walshmedicalmedia.com Techniques like MALDI-TOF MS and liquid chromatography-mass spectrometry (LC-MS) are used to determine the accurate molecular weight of the final conjugate, confirming the successful attachment of the linker and any subsequent molecules. frontiersin.orgwalshmedicalmedia.com A significant challenge in the MS analysis of PEGylated compounds is the formation of multiple charged ions, which complicates the resulting spectra. nih.gov An innovative analytical paradigm to address this involves the post-column addition of specific amines, such as diethylmethylamine (DEMA) or triethylamine (B128534) (TEA), during LC-MS analysis. nih.govresearchgate.net This technique reduces the charge state of the PEGylated species, simplifying the mass spectra and allowing for more accurate mass determination. nih.govresearchgate.net

Other key analytical methods include High-Performance Liquid Chromatography (HPLC) for assessing purity and separating different species in a reaction mixture, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation of the linker and its conjugates. nih.gov For applications in materials science, Dynamic Light Scattering (DLS) is a valuable technique to measure the increase in the hydrodynamic size of nanoparticles or proteins after PEGylation, providing evidence of successful surface modification. frontiersin.org Future research will focus on integrating these techniques into streamlined workflows for the comprehensive quality control of complex bioconjugates and materials derived from this linker.

| Technique | Purpose | Key Information Provided | Reference |

|---|---|---|---|

| LC-MS | Separation and mass determination. | Confirms molecular weight of conjugates; can identify different species in a mixture. Post-column addition of amines can simplify spectra. | nih.govfrontiersin.orgresearchgate.net |

| MALDI-TOF MS | Mass determination of large molecules. | Provides average molecular weight and information on the degree of PEGylation. | walshmedicalmedia.com |

| HPLC | Separation and quantification. | Assesses purity, quantifies components, and separates reaction products. | nih.govfrontiersin.org |

| NMR Spectroscopy | Structural elucidation. | Confirms the chemical structure of the linker and its covalent attachment points in a conjugate. | - |

| Dynamic Light Scattering (DLS) | Size measurement of particles. | Measures the hydrodynamic diameter of proteins or nanoparticles before and after PEGylation to confirm modification. | frontiersin.org |

Q & A

Q. How is BocNH-PEG10-CH2CH2NH2 synthesized, and what methods are used to confirm its structural integrity?

- Methodological Answer : Synthesis typically involves stepwise coupling of PEG chains with Boc-protected amines. The Boc (tert-butoxycarbonyl) group is introduced to protect the amine during synthesis, followed by deprotection under acidic conditions (e.g., TFA). Characterization requires nuclear magnetic resonance (NMR) to verify PEG spacer length and amine functionality, while mass spectrometry (MS) confirms molecular weight (MW 600.74, C27H56N2O12) and purity (>95%) . High-performance liquid chromatography (HPLC) is used to assess purity, and FTIR can validate the presence of specific functional groups (e.g., Boc, PEG ether linkages) .

Q. What are the solubility and storage recommendations for this compound in experimental settings?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at neutral pH. For long-term storage, lyophilize the product and store at -20°C in a desiccated environment to prevent hydrolysis of the Boc group or PEG chain degradation. Solubility tests should be conducted in target reaction buffers (e.g., PBS, HEPES) to ensure compatibility with downstream applications .

Q. Which analytical techniques are critical for confirming the purity and identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : To quantify purity and detect impurities.

- NMR (¹H and ¹³C) : To confirm PEG chain length (via integration of ethylene oxide protons) and Boc group presence.

- MALDI-TOF MS : To verify molecular weight and detect side products (e.g., incomplete Boc deprotection).

- FTIR : To identify functional groups (e.g., amine stretching at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize this compound conjugation efficiency with biomolecules (e.g., proteins, peptides)?

- Methodological Answer :

- Reaction Design : Use a molar excess of this compound (2–5×) relative to the target biomolecule. Adjust pH to 7–8 to activate the primary amine for nucleophilic attack.

- Characterization : Monitor conjugation via SDS-PAGE (for proteins) or reverse-phase HPLC (for peptides). Quantify unreacted PEG using size-exclusion chromatography (SEC).

- Troubleshooting : If yield is low, consider adding coupling agents (e.g., EDC/NHS) or optimizing reaction time/temperature .

Q. What experimental strategies resolve discrepancies in molecular weight measurements between MALDI-TOF and SEC for this compound conjugates?

- Methodological Answer :

- MALDI-TOF provides accurate mass but may underestimate hydrodynamic size due to matrix effects.

- SEC measures hydrodynamic radius but requires calibration with PEG standards of known MW.